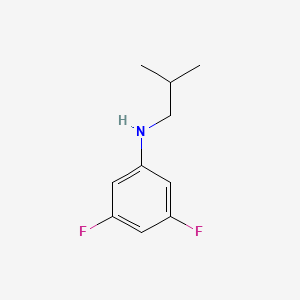

(3,5-Difluorophenyl)isobutylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7,13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTLKGWDDCTEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluorophenyl Isobutylamine and Analogous Structures

Strategies for Carbon-Nitrogen Bond Formation in Fluorinated Arylalkylamines

The creation of the crucial carbon-nitrogen bond that links the fluorinated aryl group to the alkylamine moiety is a central challenge in synthesizing the target compound. Various methodologies have been developed to achieve this transformation efficiently.

Reductive amination is a highly versatile and widely used method for forming C-N bonds. This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. To synthesize (3,5-Difluorophenyl)isobutylamine, this would involve the reaction of 3,5-difluoroaniline (B1215098) with isobutyraldehyde.

The reaction proceeds in two main steps:

Imine Formation: The nitrogen atom of 3,5-difluoroaniline attacks the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by the elimination of a water molecule to form the corresponding N-(3,5-difluorophenyl)iminium ion.

Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the final secondary amine product, this compound.

A key advantage of this method is that it avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A common and effective reducing agent for this transformation. |

| Sodium cyanoborohydride (NaBH₃CN) | Often considered superior to NaBH₄ for reductive aminations because it is more selective for the protonated imine over the carbonyl group, allowing for a one-pot reaction at controlled pH. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Another mild and selective reagent that is often used as a less toxic alternative to NaBH₃CN. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. |

This method provides a direct and efficient route to the target compound from readily available starting materials.

Direct 1,2-aminofluorination of alkenes represents an ideal, atom-economical strategy for accessing β-fluoroalkylamine structures. nih.gov While not a direct synthesis of this compound itself, this method is crucial for creating analogous structures where a fluorine atom is positioned on the alkyl chain adjacent to the nitrogen.

A recently developed method utilizes a copper-catalyzed three-component reaction involving an alkene, a nitrogen source, and a fluoride (B91410) source. nih.gov For instance, reacting an appropriate styrene (B11656) derivative with an alkylamine precursor and a fluoride source can yield the desired β-fluoroalkylamine.

Key features of this strategy include:

Catalyst: Copper(II) hexafluoroacetylacetonate has been identified as a highly effective catalyst for this transformation. nih.gov

Fluoride Source: Triethylamine trihydrofluoride (Et₃N•3HF) serves as an inexpensive and effective nucleophilic fluoride source. nih.gov

Amine Precursor: O-benzoylhydroxylamines are used as precursors for the alkylamine component, overcoming the challenge of incompatibility between electrophilic fluoride sources and electron-rich alkylamines. nih.gov

Mechanistic studies suggest the involvement of aminyl radical species and carbon-radical intermediates. nih.gov This method offers a practical and direct pathway to a diverse range of β-fluorinated amines, which are valuable in pharmaceutical and materials science. nih.gov

Nucleophilic aromatic substitution (SₙAr) provides another pathway to form the aryl-nitrogen bond. In this reaction, a nucleophile displaces a leaving group on an aromatic ring. For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org

In the context of synthesizing this compound, the two fluorine atoms on the benzene (B151609) ring act as activating groups. The reaction would involve a 1,3,5-trisubstituted benzene ring where one substituent is a good leaving group (e.g., another halogen like chlorine or bromine, or a nitro group) and the other two are the activating fluorine atoms. Isobutylamine (B53898) would act as the nucleophile, attacking the carbon bearing the leaving group to form the desired product.

The reactivity in SₙAr reactions is highly dependent on:

The nature of the leaving group.

The number and position of electron-withdrawing groups on the ring. wikipedia.org

The nucleophilicity of the amine.

The reaction solvent. researchgate.net

While direct substitution of a fluorine atom by an amine is possible, it typically requires harsh conditions. More commonly, a better leaving group is employed at the position of substitution. Some SₙAr reactions are now understood to proceed through a concerted mechanism (cSₙAr), where the bond-forming and bond-breaking steps occur simultaneously, particularly on electron-rich substrates with good leaving groups. researchgate.netsemanticscholar.org

Precursor Synthesis and Functional Group Interconversions for the (3,5-Difluorophenyl) Moiety

The availability of key starting materials containing the 3,5-difluorophenyl group is essential for the successful synthesis of the target molecule and its analogs.

3,5-Difluorobenzyl Bromide: This compound is a valuable intermediate used to introduce the 3,5-difluorobenzyl group into various molecules. guidechem.com It can be readily synthesized from 3,5-difluorobenzyl alcohol through several methods.

| Starting Material | Reagents | Key Features |

| 3,5-Difluorobenzyl alcohol | 48% Hydrobromic acid (HBr) and Sulfuric acid (H₂SO₄) | A straightforward method involving the dropwise addition of sulfuric acid to a mixture of the alcohol and hydrobromic acid. chemicalbook.com |

| 3,5-Difluorobenzyl alcohol | Triphenylphosphine (PPh₃) and Carbon tetrabromide (CBr₄) | Part of the Appel reaction, this method proceeds under mild conditions and is suitable for substrates sensitive to strong acids. guidechem.com |

3,5-Difluoromandelic Acid: This α-hydroxy acid is another important precursor, providing a different functional handle for further chemical transformations. sigmaaldrich.com It can be synthesized through the condensation of a difluorinated phenol (B47542) derivative with glyoxylic acid. This approach is analogous to the synthesis of vanillylmandelic acid (VMA) from guaiacol (B22219) and glyoxylic acid, which involves an alkaline condensation. nih.govnist.gov

The isobutylamine moiety itself can be derived from various sources or subjected to functional group interconversions as part of a broader synthetic strategy. For example, isobutylamine can be produced sustainably through the fermentation of recombinant microorganisms. google.com

Once obtained, isobutylamine can undergo several chemical transformations that could be integrated into a synthetic route for more complex fluorinated targets:

Hofmann Elimination: This classic reaction converts an amine into an alkene. It involves exhaustive methylation of the amine with methyl iodide, followed by treatment with silver oxide and heat to induce elimination, which would convert isobutylamine to isobutene. google.com

Diazotization: Treatment of isobutylamine with nitrous acid can lead to the formation of a diazonium salt, which is unstable and can decompose to form a carbocation, leading to a mixture of elimination (isobutene) and substitution products. google.com

Leuckart Reaction: This reaction can be used to form N-methylated amines by reacting the primary amine with formaldehyde (B43269) and formic acid. google.com

These derivatizations highlight the chemical versatility of the isobutylamine precursor, allowing for its modification or its use as a building block in the assembly of more complex fluorinated molecules. google.comnih.gov

Stereoselective Synthetic Approaches for Chiral this compound Analogs

The development of methods to produce enantiomerically pure chiral amines is of paramount importance. This subsection details several key stereoselective strategies.

Dynamic Kinetic Resolution (DKR) in Racemic Amine Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. This process combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. rsc.org For the synthesis of chiral amines, DKR often involves the use of an enzyme to selectively acylate one enantiomer of a racemic amine, while a metal catalyst facilitates the racemization of the remaining unreacted amine. rsc.orgorganic-chemistry.org

A notable advancement in this area is the use of a recyclable palladium nanocatalyst for the racemization of primary amines in conjunction with a lipase (B570770) for enzymatic resolution. organic-chemistry.org This system has demonstrated high efficiency, yielding enantiopure amines with excellent yields (85–99%) and high enantiomeric excesses (97–99%). organic-chemistry.org The process is robust and the catalyst can be recycled multiple times, making it a sustainable option for industrial applications. organic-chemistry.org

Another approach involves a photoenzymatic DKR of amines under mild conditions, utilizing visible-light photoredox catalysis for racemization coupled with an enzyme catalyst. rsc.org This method is effective for a variety of primary amines. rsc.org Furthermore, the association of lipase-catalyzed enzymatic resolution with in situ racemization mediated by thiyl radicals has been shown to be effective for the DKR of non-benzylic amines. nih.gov

A dynamic kinetic asymmetric transformation (DYKAT) has also been employed in the synthesis of chiral vicinal diamines from racemic nitroepoxides and a chiral amine. acs.org This one-pot procedure involves the formation of a diastereomeric mixture of aminoimines followed by a stereoselective reduction. acs.org

For a successful DKR, several conditions must be met: the kinetic resolution should be irreversible, the enantiomeric ratio should be high (E > ~20), and the rate of racemization should be at least equal to or greater than the rate of reaction of the faster-reacting enantiomer.

Asymmetric Hydrogenation and Alkylation Strategies

Asymmetric hydrogenation and alkylation are fundamental strategies for the enantioselective synthesis of chiral amines. acs.org Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods to produce valuable α-chiral amines. acs.org This method offers excellent atom economy and is considered a "green" and sustainable approach. acs.org

Significant progress has been made in developing catalysts for these transformations. For instance, nickel-catalyzed enantioconvergent substitution reactions have emerged as versatile methods for the asymmetric synthesis of dialkyl carbinamines. nih.gov These methods utilize a chiral nickel catalyst to couple an alkylzinc reagent with a racemic α-phthalimido alkyl chloride or an N-hydroxyphthalimide (NHP) ester of a protected α-amino acid. nih.gov This approach is notable for its mild reaction conditions and broad functional-group tolerance. nih.gov

The direct asymmetric alkylation of ketones, while challenging, presents another avenue to chiral amines. nih.gov Chiral phosphoric acids have shown potential as organocatalysts in the alkylation of ketones with alcohols. nih.gov Additionally, the kinetic resolution of racemic amines has been achieved through stereoselective intramolecular allylation using a palladium catalyst with a chiral phosphoric acid co-catalyst, yielding chiral 1,3-disubstituted isoindolines. nih.gov

A summary of different asymmetric strategies is presented in the table below:

| Strategy | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of prochiral imines using a chiral catalyst. | High atom economy, sustainable, direct route to α-chiral amines. acs.org |

| Nickel-Catalyzed Enantioconvergent Substitution | Coupling of an alkylzinc reagent with a racemic partner using a chiral nickel catalyst. | Mild conditions, broad functional group tolerance. nih.gov |

| Asymmetric Alkylation of Ketones | Alkylation of ketones using chiral catalysts to create stereocenters. | Can utilize organocatalysts like chiral phosphoric acids. nih.gov |

| Palladium-Catalyzed Intramolecular Allylation | Kinetic resolution of racemic amines via stereoselective cyclization. | Produces enantioenriched amines and chiral heterocyclic products. nih.gov |

Enzymatic and Organocatalytic Methods for Enantiopure Access

Enzymatic and organocatalytic methods offer powerful and often complementary approaches to access enantiopure amines and their precursors. Enzymes, particularly lipases, are widely used in kinetic resolutions due to their high enantioselectivity. For instance, Candida antarctica lipase B (CAL-B) has been successfully used in the kinetic resolution of racemic compounds. researchgate.netresearchgate.net The enzymatic resolution of N-acetamido-alanine esters using Protamex proteinase is another example, yielding enantiomerically pure 3-pyridyl- and substituted phenylalanines with excellent purity. nih.govresearchgate.net

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral phosphoric acids, for example, have been employed as catalysts in the asymmetric α-alkylation of ketones. nih.gov Furthermore, a chiral amine transfer approach using a photocatalytic asymmetric synthesis has been developed for α-trialkyl-α-tertiary amines. acs.org This method relies on the stereocontrolled addition of α-amino radicals to alkenes. acs.org

The table below summarizes key aspects of these methods:

| Method | Catalyst Type | Application Example | Advantages |

| Enzymatic Resolution | Lipases (e.g., CAL-B), Proteases (e.g., Protamex) | Kinetic resolution of racemic amines and amides. researchgate.netnih.gov | High enantioselectivity, mild reaction conditions. researchgate.net |

| Organocatalysis | Chiral Phosphoric Acids, Chiral Amines | Asymmetric alkylation of ketones, asymmetric aza-Henry reactions. nih.govresearchgate.net | Metal-free, avoids catalyst contamination of products. |

| Photocatalytic Asymmetric Synthesis | Chiral Amine Transfer Reagent | Synthesis of α-trialkyl-α-tertiary amines. acs.org | Utilizes visible light, stereocontrolled radical reactions. acs.org |

Optimization of Reaction Conditions and Catalyst Development in this compound Synthesis

The efficiency and practicality of synthesizing this compound and its analogs heavily rely on the optimization of reaction conditions and the development of novel catalysts.

Application of Microwave-Assisted Synthesis in Expedited Reaction Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazoles and azolopyrimidines. mdpi.comnih.gov

The key advantages of microwave irradiation include reduced reaction times and, in some cases, the ability to perform reactions in the absence of a solvent. mdpi.comresearchgate.net For instance, the synthesis of 3,5-disubstituted isoxazoles via one-pot uncatalysed microwave-assisted 1,3-dipolar cycloaddition reactions has been reported with moderate yields and significantly shorter reaction times compared to literature methods. nih.gov Similarly, the synthesis of novel rsc.orgorganic-chemistry.orgoxazine derivatives under microwave irradiation demonstrated reduced reaction times, improved yields, and easier work-up. arkat-usa.org

The table below highlights the benefits of microwave-assisted synthesis in specific examples:

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Synthesis of Pyrazole Derivatives | 3-5 hours | 2-4 minutes | Yes | mdpi.com |

| Synthesis of rsc.orgorganic-chemistry.orgoxazine derivatives | Not specified | 3-5 minutes | Yes | arkat-usa.org |

| Synthesis of 3-Substituted Coumarins | Not specified | Shorter time | Higher yield | researchgate.net |

Transition Metal Catalysis for Efficient Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds, which is crucial for the synthesis of aryl amines. rsc.orgmit.edu Palladium, nickel, and copper are among the most commonly used metals for these transformations. mit.eduresearchgate.net

The development of new catalyst systems is a continuous effort to improve substrate scope, reaction conditions, and catalyst stability. For example, an air-stable nickel precatalyst has been developed for C-N cross-coupling, which exhibits a broad substrate scope including aryl chlorides and various amines, and is compatible with weak bases. mit.edu The design of new ligands for palladium catalysts has also enabled the challenging arylation of α-branched secondary amines. mit.edu

Transition-metal-catalyzed direct C-H amination has emerged as a more atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. nih.govacs.org Rhodium(III) and Iridium(III) catalysts have been developed for the direct C-H amidation of arenes and alkenes using organic azides as the nitrogen source under mild conditions. nih.gov

The following table summarizes different transition metal-catalyzed C-N bond formation strategies:

| Catalyst System | Reaction Type | Key Features |

| Palladium/Chiral Phosphoric Acid | Intramolecular Allylation | Kinetic resolution of racemic amines. nih.gov |

| Air-Stable Nickel Precatalyst | C-N Cross-Coupling | Broad substrate scope, compatible with weak bases. mit.edu |

| Rhodium(III) and Iridium(III) Catalysts | Direct C-H Amination | Atom-economical, mild reaction conditions. nih.gov |

| Copper Catalysis | Electrophilic Amination | Use of O-benzoylhydroxylamines as aminating reagents. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes for Fluorinated Amines

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for green chemistry, offering high selectivity and mild reaction conditions. The use of enzymes for the synthesis of fluorinated compounds is a growing area of research, addressing the challenges often associated with traditional chemical methods.

Engineered enzymes are at the forefront of this movement. For instance, engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of fluorinated cyclopropanes, which are valuable pharmacophores. utdallas.edu This biocatalytic system enables the cyclopropanation of a wide range of gem-difluoroalkenes with excellent control over diastereoselectivity and enantioselectivity, a transformation that is difficult to achieve with conventional chemocatalysts. utdallas.edu

Furthermore, a multi-enzyme strategy has been developed for the biocatalytic fluoroalkylation of organic molecules. sioc.ac.cn This approach utilizes engineered human methionine adenosyltransferase (hMAT2A) to prepare fluorinated S-adenosyl-L-methionine (SAM) analogues. sioc.ac.cn These cofactors, when coupled with SAM-dependent methyltransferases, can effectively catalyze the transfer of fluoroalkyl groups to various molecules, including complex drugs like vancomycin, with high conversion rates. sioc.ac.cn The use of enzymes like immobilized lipase from Candida antarctica (Novozym 435) has also been shown to be effective in producing fluorinated polyesters, demonstrating the potential of biocatalysis in creating complex fluorinated molecules. nih.gov

A sustainable enzymatic method for direct amide bond formation, a key step in the synthesis of many complex amines, has been developed using Candida antarctica lipase B (CALB) in a green solvent, cyclopentyl methyl ether. nih.gov This method avoids the use of hazardous coupling reagents and simplifies purification, producing a wide range of amides in excellent yields. nih.gov

Table 1: Examples of Biocatalytic Synthesis of Fluorinated Compounds

| Catalyst System | Substrate Type | Product Type | Key Advantages |

|---|---|---|---|

| Engineered Myoglobin | gem-Difluoroalkenes | Fluorinated Cyclopropanes | High stereoselectivity (up to 99:1 d.r., 99% e.e.), transformation not accessible via chemocatalysis. utdallas.edu |

| Engineered hMAT2A & MTs | Fluoroalkylated Met analogues, Vancomycin | Fluoroalkylated organic molecules | High conversion (up to 99%), targeted modification of complex molecules. sioc.ac.cn |

| Candida antarctica lipase B (CALB) | Free Carboxylic Acids, Amines | Amides | Use of green solvent, no hazardous coupling agents, excellent yields, simple purification. nih.gov |

Continuous Flow Synthesis

Flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of fluorinated amines, aligning with several green chemistry principles. This technology allows for precise control over reaction parameters such as temperature and mixing, leading to improved reaction rates and product selectivity. mit.edu A major benefit is the enhanced safety when handling hazardous reagents, such as diethylaminosulfur trifluoride (DAST) or even elemental fluorine, as they are contained within a closed system. beilstein-journals.orgdurham.ac.uk

Flow reactors have been successfully used for various fluorination reactions. vapourtec.com For example, a protecting-group-free, semi-continuous process has been developed for synthesizing racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org This method starts with a photooxidative cyanation of the amine, followed by nitrile hydrolysis, all within a flow system, which allows for large-scale production without the need to isolate intermediates. chemistryviews.org The use of flow chemistry also enables reactions to be performed outside of typical boundaries, providing efficient routes to valuable fluorinated building blocks. chemistryviews.org

Furthermore, flow systems facilitate the use of fluorinated greenhouse gases like fluoroform (CF3H) as feedstock for fluoroalkylation, which is challenging under standard batch conditions. mit.edu This approach improves atom economy and utilizes substances that would otherwise contribute to climate change. The ability to integrate in-line purification, using immobilized scavengers, further streamlines the process, yielding clean products without traditional work-ups and reducing solvent waste. durham.ac.uk

Table 2: Advantages of Flow Chemistry in Fluorinated Amine Synthesis

| Feature | Advantage | Example Application |

|---|---|---|

| Enhanced Safety | Contained handling of hazardous reagents like DAST. beilstein-journals.orgdurham.ac.uk | Fluorination of alcohols and carbonyls. beilstein-journals.org |

| Precise Control | Improved control over temperature, pressure, and mixing. mit.edu | Trifluoromethylation of aldehydes with complete consumption of fluoroform. mit.edu |

| Scalability | Facilitates large-scale production by extending run time. chemistryviews.org | Continuous production of fluorinated α-amino acids. chemistryviews.org |

| Telescoped Reactions | Multi-step syntheses performed without isolating intermediates. durham.ac.uk | Cyclodehydration and subsequent fluorination in a single operation. durham.ac.uk |

| Waste Reduction | In-line purification reduces solvent use and waste generation. durham.ac.uk | Use of immobilized scavengers to obtain products with >95% purity. durham.ac.uk |

Sustainable Reagents and Solvents

A cornerstone of green chemistry is the replacement of hazardous substances with safer, more sustainable alternatives. In fluorinated amine synthesis, this involves moving away from toxic reagents and volatile organic solvents.

Significant progress has been made in developing greener deoxyfluorination reagents. For instance, diethylaminosulfur trifluoride (DAST), a common but hazardous reagent, has been replaced in some syntheses by a more stable reagent derived from the activation of sulfur hexafluoride (SF6). nih.govacs.org SF6 is the most potent greenhouse gas, and its valorization as a chemical reagent represents an attractive green strategy. nih.govacs.org This SF6-derived reagent has been used successfully for the synthesis of thiocarbamoyl fluorides. nih.govacs.org

Another innovative approach involves using benign and abundant C1 sources like carbon dioxide (CO2) and carbon disulfide (CS2) to synthesize valuable fluorinated motifs. nih.govacs.orgresearchgate.net These small molecules can be activated to produce carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides, which are precursors to trifluoromethylamines. nih.govacs.org This strategy not only utilizes waste products like CO2 but also avoids more toxic reagents traditionally used for these transformations. nih.gov

The choice of solvent is also critical. Hydrogenation reactions to produce fluorinated amines from nitro compounds are often performed with catalysts like Pd/C, which is an economical and sustainable approach. alfa-chemistry.com The development of enzymatic amidation in green solvents like cyclopentyl methyl ether further highlights the move towards environmentally benign reaction media. nih.gov

Chemical Reactivity and Derivative Synthesis of 3,5 Difluorophenyl Isobutylamine

Reactivity of the Primary Amine Functionality

The primary amine group in (3,5-Difluorophenyl)isobutylamine is a key site for a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.

Acylation and Sulfonylation Reactions for Amide and Sulfonamide Derivatives

The primary amine of this compound readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. Similarly, it reacts with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Alkylation Reactions and Formation of Secondary/Tertiary Amines

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. These reactions typically involve the use of alkyl halides or other alkylating agents. The synthesis of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline from 3,5-bis(trifluoromethyl)aniline (B1329491) and 1-fluoro-2-nitrobenzene (B31998) is an example of diarylation. mdpi.com

Formation of Imine and Enamine Intermediates

The reaction of this compound, as a primary amine, with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. lumenlearning.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.commasterorganicchemistry.com The process is reversible and the stability of the resulting imine can vary. libretexts.org Imines are important intermediates in various organic syntheses. The reaction is sensitive to pH, with optimal rates often observed around a pH of 5. lumenlearning.com

The general mechanism for imine formation involves several steps:

Nucleophilic addition: The primary amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton transfer: A proton is transferred to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst. libretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org

Enamines can be formed from the reaction of aldehydes or ketones with secondary amines. lumenlearning.com

Table 1: Examples of Imine Formation Reactions

| Amine Reactant | Carbonyl Reactant | Catalyst | Product |

| Primary Amine | Aldehyde | Acid | Aldimine |

| Primary Amine | Ketone | Acid | Ketimine |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com While direct cross-coupling with the amine group of this compound is less common, derivatives of this compound can participate in such reactions. For instance, the Suzuki-Miyaura coupling, a widely used palladium-catalyzed reaction, involves the coupling of organoboron compounds with halides or triflates. mdpi.comnih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Transformations Involving the Fluorinated Aromatic Ring

The difluorinated phenyl group of this compound also presents opportunities for chemical modification.

Ortho-Lithiation and Subsequent Electrophilic Quenching

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent, typically n-butyllithium or sec-butyllithium, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

For this compound, the amine functionality, particularly after conversion to a more effective directing group like an amide or a tertiary amine, can direct the lithiation to the ortho positions (C2 or C6) of the phenyl ring. The fluorine atoms on the ring can influence the acidity of the ortho protons and the stability of the resulting lithiated species.

Table 2: Common Electrophiles Used in Quenching Ortho-Lithiated Species

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| Alkyl halides | Alkyl group |

| Disulfides | Thioether |

| Iodine (I₂) | Iodo group |

Exploring Nucleophilic Aromatic Substitution on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. fishersci.co.ukwikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring must be rendered sufficiently electron-poor, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com

In its native state, the this compound molecule is a challenging substrate for direct SNAr. While the two fluorine atoms act as EWGs, their activating effect is moderate. masterorganicchemistry.com Furthermore, the isobutylamine (B53898) group is electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, direct displacement of the fluoride (B91410) ions by common nucleophiles is generally unfavorable.

To facilitate SNAr, the aromatic ring must first be activated through the introduction of a potent EWG. A common strategy is the nitration of the phenyl ring. For instance, electrophilic nitration could yield a derivative such as 2-nitro-(3,5-difluorophenyl)isobutylamine or 4-nitro-(3,5-difluorophenyl)isobutylamine. In these activated derivatives, the nitro group's powerful electron-withdrawing effect would significantly lower the electron density of the ring, making the carbon atoms attached to the fluorine atoms highly electrophilic and susceptible to nucleophilic attack.

Drawing an analogy from the reactivity of similar structures like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which readily undergoes SNAr nih.gov, an activated nitro-derivative of this compound could react with a variety of nucleophiles. The fluorine atom para to the nitro group would be the most probable site of substitution. This approach opens a pathway to a diverse range of derivatives, as outlined in the table below.

| Nucleophile | Reagent Example | Hypothetical Product Structure |

| Oxygen | Sodium Methoxide (NaOMe) | 4-methoxy-2-nitro-(5-fluorophenyl)isobutylamine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 4-(phenylthio)-2-nitro-(5-fluorophenyl)isobutylamine |

| Nitrogen | Aniline (PhNH₂) | N-phenyl-(4-amino-2-nitro-5-fluorophenyl)isobutylamine |

| Carbon | Diethyl malonate anion | Diethyl 2-(4-(isobutylamino)-5-fluoro-2-nitrophenyl)malonate |

Synthesis of Heterocyclic Frameworks Incorporating the this compound Moiety

The incorporation of the this compound structure into heterocyclic frameworks is a key strategy for creating novel molecules with potential applications in medicinal chemistry and materials science.

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov Nitrogen-containing heterocycles are among the most prominent classes of privileged scaffolds found in FDA-approved drugs. mdpi.com

The this compound moiety possesses features that make it a promising candidate for developing new privileged structures. It combines a lipophilic, metabolically robust difluorophenyl group with a chiral isobutylamine side chain containing a reactive primary amine. This amine serves as a synthetic handle for constructing a variety of nitrogen-containing heterocycles, embedding the unique electronic and steric properties of the original scaffold into a larger, more complex molecule.

Annulation, or ring-forming, reactions provide a direct route to building heterocyclic systems onto the this compound core. As a derivative of phenethylamine (B48288), it is an ideal precursor for classic cyclization reactions like the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. wikipedia.orgnih.gov In this case, this compound would react with an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) to form an intermediate iminium ion, which then cyclizes. However, the electron-withdrawing fluorine atoms deactivate the phenyl ring, making the cyclization step more challenging than for electron-rich arylethylamines. wikipedia.org Therefore, the reaction would likely require strong acid catalysis and elevated temperatures to proceed efficiently. depaul.edu

The Bischler-Napieralski reaction is used to synthesize 3,4-dihydroisoquinolines from N-acylated β-arylethylamides. wikipedia.orgorganic-chemistry.orgnrochemistry.com The first step would be the acylation of the amine in this compound to form an amide (e.g., an N-acetyl derivative). This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to induce an intramolecular electrophilic cyclization, yielding a dihydroisoquinoline. organic-chemistry.org These products can be subsequently reduced to tetrahydroisoquinolines or oxidized to fully aromatic isoquinolines.

| Annulation Reaction | Reactant(s) | Key Conditions | Resulting Heterocyclic Core |

| Pictet-Spengler | This compound + Aldehyde (R-CHO) | Strong Acid (e.g., TFA, PPA), Heat | 1,3,3-Trisubstituted-6,8-difluorotetrahydroisoquinoline |

| Bischler-Napieralski | N-acyl-(3,5-Difluorophenyl)isobutylamine | Dehydrating Agent (e.g., POCl₃, P₂O₅) | 1,3,3-Trisubstituted-6,8-difluorodihydroisoquinoline |

Advanced Derivative Synthesis for Specific Research Applications

The unique structural features of this compound make it a valuable building block for creating advanced materials and molecules for targeted research.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net Heterocyclic and non-natural scaffolds are often used to achieve these goals. nih.gov

The primary amine of this compound provides a straightforward point of attachment for conjugation to amino acids or peptide fragments through standard amide bond formation. By incorporating this moiety, a resulting peptidomimetic would gain a bulky, lipophilic, and conformationally constrained group. The difluorophenyl ring can engage in non-covalent interactions, such as π-stacking and hydrophobic interactions, while being resistant to metabolic oxidation. This approach allows for the replacement of natural amino acid residues to probe structure-activity relationships or to develop novel therapeutic leads.

The difunctional nature of the (3,5-Difluorophenyl) unit makes it a candidate for incorporation into high-performance polymers. Specifically, the two fluorine atoms can act as leaving groups in polycondensation reactions based on nucleophilic aromatic substitution.

A relevant analogue is the use of 3,5-difluorobenzophenone (B68835) in the synthesis of poly(ether ether ketone) (PEEK) copolymers. wright.edu In a similar fashion, a protected form of this compound (e.g., with the amine converted to a stable amide) could serve as a monomer. This monomer could undergo step-growth polymerization with a bis-nucleophile, such as a bisphenol (e.g., hydroquinone (B1673460) or bisphenol A), in the presence of a base. In this reaction, the phenoxide nucleophiles would displace the two fluorine atoms on separate monomers to form the ether linkages of the polymer backbone. Subsequent deprotection of the amine would yield a functionalized polymer with pendant isobutylamine groups, which could be used for further modification or to impart specific properties to the material.

| Polymerization Type | Co-monomer | Resulting Polymer Class | Potential Pendant Group |

| Nucleophilic Aromatic Polycondensation | Bisphenol A | Poly(aryl ether amine) | N-protected isobutylamine |

| Nucleophilic Aromatic Polycondensation | 4,4'-Sulfonyldiphenol | Poly(aryl ether sulfone amine) | N-protected isobutylamine |

In-Depth Computational Analysis of this compound Remains Undocumented in Public Scientific Literature

A thorough investigation into existing scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies for the compound this compound. Despite the growing interest in the in-silico analysis of fluorinated compounds for applications in pharmaceuticals and materials science, detailed research findings on this particular molecule, including quantum chemical studies, conformational analyses, and spectroscopic predictions, are not publicly available.

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the study of frontier molecular orbitals (HOMO-LUMO) are standard practice for elucidating the electronic structure, stability, and reactivity of chemical compounds. digitellinc.comresearchgate.net These theoretical calculations provide foundational insights that often precede and complement experimental work. For many related fluorinated aromatic compounds and phenylalkylamines, extensive computational analyses have been published, offering valuable data on their properties. digitellinc.comresearchgate.netnih.govnih.gov

However, for this compound specifically, the execution and publication of such detailed theoretical investigations appear to be absent from major scientific search indexes and databases like PubChem. nih.gov Consequently, the creation of data tables for ground-state geometries, vibrational frequencies, electronic properties, charge distribution, potential energy surfaces, and predicted spectroscopic parameters—as would be expected from a comprehensive computational study—is not possible.

The typical workflow for such a study would involve:

Quantum Chemical Studies: Using DFT calculations to determine the most stable three-dimensional arrangement of the atoms (ground-state geometry) and to predict its vibrational frequencies, which correspond to infrared (IR) spectral bands. researchgate.net

Electronic Structure Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic reactivity and potential for charge transfer. digitellinc.com This would be coupled with Natural Bond Orbital (NBO) analysis to investigate the charge distribution on each atom (like Mulliken charges) and the interactions between bonding and anti-bonding orbitals. digitellinc.com

Conformational and Interaction Analysis: Mapping the potential energy surface to understand how the molecule's energy changes with rotations around its single bonds. This analysis also helps identify stable conformers and the energy barriers between them. Furthermore, it would explore potential intermolecular interactions, such as hydrogen bonding involving the amine group and possible π-π stacking of the difluorophenyl rings, which are crucial for understanding the substance's behavior in condensed phases. nih.gov

Spectroscopic Prediction: Employing computational methods to predict Nuclear Magnetic Resonance (NMR) chemical shifts and to assign specific IR absorption bands to the corresponding molecular vibrations. digitellinc.comresearchgate.net

While the principles of these computational methods are well-established, their application to this compound has not been reported. The scientific community relies on such published studies to build a collective understanding of chemical space. Without these foundational computational reports, a detailed, data-driven article on the theoretical aspects of this compound cannot be constructed.

Computational Investigations and Theoretical Analysis of 3,5 Difluorophenyl Isobutylamine

Computational Mechanistic Studies of Reactions Involving (3,5-Difluorophenyl)isobutylamine

Detailed computational mechanistic studies focusing specifically on reactions involving this compound are not extensively available in publicly accessible research literature. However, the principles of computational chemistry provide a robust framework for how such investigations would be conducted. These studies are crucial for understanding reaction pathways, transition states, and the energetics involved, which are key to predicting reactivity and designing new synthetic routes.

Typically, such computational investigations employ quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. A hypothetical study of a reaction, for instance, the N-alkylation of this compound, would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants—this compound and an alkylating agent—and the final N-alkylated product would be geometrically optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structure on the potential energy surface connecting the reactants and products. The transition state represents the highest energy point along the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Investigation of Molecular Polarizability and Hyperpolarizability

The molecular polarizability and hyperpolarizability of a compound are fundamental electronic properties that dictate its response to an external electric field. These properties are critical for understanding and predicting non-linear optical (NLO) behavior, which has applications in materials science and optoelectronics. As with mechanistic studies, specific experimental or computational data on the polarizability and hyperpolarizability of this compound is not readily found in the literature.

A computational investigation into these properties would involve calculating the change in the molecule's dipole moment in the presence of an applied electric field.

Molecular Polarizability (α): This is a measure of the linear response of the electron cloud to an electric field, leading to an induced dipole moment.

Hyperpolarizability (β and γ): These terms describe the non-linear response of the molecule to strong electric fields. The first hyperpolarizability (β) is responsible for second-harmonic generation, while the second hyperpolarizability (γ) relates to third-harmonic generation and other NLO phenomena.

These parameters are typically calculated using quantum chemical methods like DFT or Hartree-Fock (HF) theory, often with specialized basis sets that accurately describe the behavior of electrons, especially those further from the nucleus.

To illustrate the type of data that would be generated from such a computational study, a hypothetical data table is presented below. It is important to emphasize that these values are for illustrative purposes only and are not the result of an actual calculation on this compound.

Table 1: Hypothetical Calculated Polarizability and Hyperpolarizability Tensors for this compound

| Property | Component | Hypothetical Value (a.u.) |

| Dipole Moment (μ) | μ_x | 1.25 |

| μ_y | -0.85 | |

| μ_z | 0.50 | |

| Total | 1.58 | |

| Polarizability (α) | α_xx | 95.3 |

| α_yy | 88.7 | |

| α_zz | 92.1 | |

| Average | 92.03 | |

| First Hyperpolarizability (β) | β_x | -45.2 |

| β_y | 30.8 | |

| β_z | 15.5 | |

| Total | 56.9 |

Note: The values in this table are purely illustrative and intended to demonstrate the format of data obtained from computational studies on molecular polarizability and hyperpolarizability. a.u. stands for atomic units.

Analytical Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating (3,5-Difluorophenyl)isobutylamine from starting materials, by-products, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and performing quantitative analysis of phenylalkylamines. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like trifluoroacetic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution.

Due to the weak UV absorbance of some aliphatic amines, derivatization with a UV-active or fluorescent labeling agent, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), can be employed to enhance detection sensitivity. rsc.org The method is validated for linearity, accuracy, precision, and specificity to ensure reliable quantification.

Table 1: Representative HPLC Parameters for Analysis (Note: Specific experimental data for this compound is not prominently available in public literature. This table illustrates typical parameters.)

| Parameter | Typical Specification |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence Detector (with derivatization) |

| Retention Time | Compound-specific; determined experimentally |

Gas Chromatography (GC) for Volatile Amine Analysis and Trace Impurities

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds and for detecting trace impurities. The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and interaction with the acidic sites of standard silica-based columns. Therefore, specialized columns with a basic deactivation layer are often required for robust and reproducible results.

GC coupled with a Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis. The method involves optimizing the temperature program of the GC oven to ensure adequate separation of the analyte from any volatile impurities. Collection of samples for GC analysis can involve drawing air through specialized adsorbent tubes, followed by solvent desorption. epa.gov

Table 2: General GC Parameters for Volatile Amine Analysis (Note: Specific experimental data for this compound is not prominently available in public literature. This table illustrates typical parameters.)

| Parameter | Typical Specification |

|---|---|

| Column | Capillary column for amines (e.g., CP-Volamine) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) |

| Retention Time | Compound-specific; determined experimentally |

Advanced Chromatographic Coupled Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

For unequivocal identification, chromatography is coupled with mass spectrometry (MS). Both LC-MS and GC-MS are powerful techniques that provide molecular weight and structural information through fragmentation patterns.

In LC-MS, the eluent from the HPLC system is directed into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines, typically forming a protonated molecular ion [M+H]⁺. For this compound, this would correspond to an m/z of 186.11.

GC-MS utilizes electron ionization (EI), which imparts higher energy and results in characteristic fragmentation patterns that serve as a molecular fingerprint. nih.gov The fragmentation of this compound would be expected to involve cleavage of the C-C bond beta to the nitrogen atom, a common pathway for phenylalkylamines, leading to the formation of a stable benzylic cation.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. The aromatic protons would appear as multiplets in the aromatic region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The protons of the isobutyl group (methine, methylene, and methyl) would appear in the aliphatic region with characteristic chemical shifts and splitting patterns. The amine (NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbons attached to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

¹⁹F NMR: Fluorine NMR is crucial for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single signal for the two equivalent fluorine atoms, confirming their presence and chemical environment. The coupling of fluorine to the aromatic protons would also be observable.

Table 3: Predicted NMR Data Interpretation (Note: Specific experimental spectral data for this compound is not available in the cited literature. This table describes expected features.)

| Nucleus | Expected Chemical Shift Region (ppm) | Expected Splitting Pattern |

|---|---|---|

| ¹H (Aromatic) | ~6.5 - 7.5 | Multiplets (due to H-H and H-F coupling) |

| ¹H (CH-N) | ~3.5 - 4.5 | Doublet (coupled to isobutyl CH) |

| ¹H (CH of isobutyl) | ~1.8 - 2.5 | Multiplet |

| ¹H (CH₃ of isobutyl) | ~0.8 - 1.2 | Doublet |

| ¹H (NH₂) | ~1.0 - 3.0 | Broad singlet |

| ¹³C (Aromatic C-F) | ~160 - 165 | Doublet (large ¹JCF) |

| ¹⁹F | ~ -105 to -115 | Singlet or narrow multiplet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1580-1650 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, aromatic C=C stretching bands, and strong C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands (Note: Specific experimental data for this compound is not available in the cited literature. This table lists expected absorption ranges.)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Amine (N-H) | Bend (Scissoring) | 1580 - 1650 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Aromatic (C=C) | Stretch | ~1450 - 1600 |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1100 - 1350 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a high degree of accuracy. This method is crucial for confirming the elemental composition of newly synthesized molecules such as this compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows researchers to deduce the molecular formula of a compound, distinguishing it from other substances with the same nominal mass.

For this compound, with a chemical formula of C10H13F2N, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (carbon, hydrogen, fluorine, and nitrogen). An experimental determination of this value using HRMS that closely matches the theoretical calculation provides strong evidence for the compound's identity. The high resolving power of HRMS instruments also aids in the identification of fragment ions, offering further structural insights.

Table 1: Theoretical Isotopic Distribution for this compound (C10H13F2N)

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 185.1016 | 100.00 |

| 186.1049 | 11.06 |

| 187.1083 | 0.58 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed electron density map from which the atomic positions can be determined. This level of structural detail is invaluable for understanding the molecule's physical and chemical properties. While specific crystallographic data for this compound is not widely published in public literature, the methodology remains the gold standard for solid-state structural elucidation.

Principles of Analytical Method Validation and Quantitative Analysis for Research Applications

The development and validation of analytical methods are critical for the reliable quantification of this compound in research samples. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing accurate and reproducible results.

Assessment of Linearity, Accuracy, and Precision

Linearity, accuracy, and precision are fundamental parameters in the validation of any quantitative analytical method.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards of known concentrations and plotting the response against the concentration. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve.

Accuracy is the closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations (controls) or by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Determination of Detection Limits and Quantitation Limits

The limit of detection (LOD) and the limit of quantitation (LOQ) are crucial for defining the sensitivity of an analytical method.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are typically established by analyzing a series of low-concentration samples and are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Illustrative Method Validation Parameters for Quantitative Analysis

| Parameter | Typical Acceptance Criteria for Research Applications |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Structure Property Relationship Studies of 3,5 Difluorophenyl Isobutylamine Analogs

Impact of Fluorine Substitution on Electronic and Steric Properties

The introduction of fluorine atoms onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's properties. In the (3,5-Difluorophenyl)isobutylamine structure, the two fluorine atoms at the meta positions have profound and distinct effects on the electronic and steric nature of the aromatic ring.

Modulation of Aromatic Ring Electron Density and Reactivity

The primary influence of the two fluorine atoms in the 3,5-positions is the powerful modulation of the aromatic ring's electronic environment. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). acs.org In the case of 3,5-difluorination, these inductive effects are additive, significantly reducing the electron density of the benzene (B151609) ring. This makes the ring less nucleophilic and therefore deactivates it towards electrophilic aromatic substitution reactions compared to an unsubstituted benzene ring.

Conformational Preferences Induced by Fluorine Atoms

For this compound, the C-F bonds are highly polarized. These dipoles can engage in intramolecular interactions with other parts of the molecule, such as the isobutylamine (B53898) side chain. These interactions, including dipole-dipole and hyperconjugative effects, can influence the rotational barrier around the bond connecting the phenyl ring to the isobutyl group, favoring certain rotamers over others. For instance, studies on similar fluorinated compounds have shown that electrostatic repulsions between the polarized C-F bond and other polar groups can lead to a preference for specific conformations that minimize these unfavorable interactions. The 1,3-difluoro substitution pattern, as seen in this compound, has been shown in other systems to strongly influence alkane chain conformation, with the effect's magnitude depending on the polarity of the surrounding medium.

Influence of the Isobutylamine Moiety on Molecular Conformation and Intermolecular Interactions

The primary amine (-NH2) group is a key site for intermolecular interactions. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons). acs.org These hydrogen bonding capabilities are fundamental to the molecule's solubility in aqueous environments and its ability to form specific, directed interactions with biological macromolecules like proteins and receptors. The geometry of the amine is pyramidal, with the nitrogen atom being sp3 hybridized, carrying an unshared pair of electrons that is central to its basicity and nucleophilicity. acs.org The combination of the isobutyl group's steric profile and the amine's hydrogen bonding capacity dictates the molecule's interaction landscape.

Strategies for Modulating Basicity and Lipophilicity through Structural Modifications

The basicity (measured by pKa) and lipophilicity (measured by LogP or LogD) of a molecule are critical physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic structural modifications to analogs of this compound can be employed to fine-tune these parameters.

Basicity is primarily determined by the availability of the lone pair of electrons on the amine nitrogen. Introducing electron-withdrawing groups, such as fluorine, can significantly decrease the basicity of an amine. nih.gov This effect is transmitted through the carbon framework and reduces the electron density on the nitrogen, making it a weaker base (lower pKa). The 3,5-difluoro substitution on the phenyl ring already contributes to a reduction in the basicity of the amine compared to a non-fluorinated analog. Further modifications, such as adding fluorine atoms to the isobutyl side chain, would be expected to lower the pKa even more dramatically. nih.govresearchgate.net

The following table illustrates how different substitutions on a hypothetical phenylalkylamine scaffold can modulate pKa and LogP.

| Substituent (R) | Illustrative pKa | Illustrative LogP | Rationale |

| H (unsubstituted) | 10.1 | 2.5 | Baseline reference. |

| 3,5-di-F | 9.5 | 3.1 | Fluorine's inductive effect lowers pKa; increases lipophilicity. |

| 4-OH | 9.8 | 2.1 | Hydroxyl group is weakly electron-withdrawing; adds polarity, lowering LogP. |

| 4-CN | 9.1 | 2.6 | Strong electron-withdrawing nitrile group significantly lowers pKa. |

| 2'-F (on side chain) | 8.9 | 2.8 | Fluorine on the alkyl chain has a strong inductive effect, significantly reducing basicity. |

Note: The values in this table are illustrative examples based on established chemical principles and are not experimental data for this compound itself.

Correlation between Computational Descriptors and Observed Physicochemical Trends

Computational chemistry provides powerful tools to predict and rationalize the physicochemical properties of molecules, reducing the need for extensive empirical screening. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed for series of analogs, like those of this compound, to build mathematical models that correlate structural features with observed properties. oup.comresearchgate.net

These models use a variety of calculated molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic. For instance, Density Functional Theory (DFT) calculations can be used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net Steric descriptors quantify the size and shape of the molecule, while hydrophobic descriptors like the calculated LogP (cLogP) predict its lipophilicity. By establishing a statistically significant correlation between these descriptors and experimentally measured properties (e.g., pKa, LogP, binding affinity), robust predictive models can be developed. nih.govnih.gov

The table below lists common computational descriptors and their relevance in QSAR studies for compounds like this compound.

| Descriptor Type | Descriptor Name | Abbreviation | Physicochemical Significance |

| Electronic | Energy of HOMO | E-HOMO | Relates to the ability to donate electrons (oxidation potential). |

| Electronic | Energy of LUMO | E-LUMO | Relates to the ability to accept electrons (reduction potential). |

| Electronic | Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Hydrophobic | Calculated LogP | cLogP | Predicts the lipophilicity and membrane permeability. |

| Steric/Topological | Molecular Weight | MW | Basic measure of molecular size. |

| Steric/Topological | Molar Refractivity | MR | Relates to molecular volume and polarizability. |

| Steric/Topological | Polar Surface Area | PSA | Correlates with hydrogen bonding potential and membrane transport. |

Design Principles for Enhancing Chemical Stability and Reactivity Profiles

The design of robust molecules requires consideration of their chemical and metabolic stability. Fluorination is a key strategy for enhancing these properties. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much less susceptible to metabolic cleavage by enzymes such as cytochrome P450s. researchgate.net By strategically placing fluorine atoms at positions that are otherwise metabolically labile, the metabolic stability of a molecule can be greatly improved.

In this compound, the fluorine atoms on the aromatic ring already enhance its stability towards oxidative metabolism. researchgate.net Further design principles could involve:

Side-chain fluorination: Introducing fluorine onto the isobutyl group could block potential sites of N-dealkylation or side-chain oxidation.

Bioisosteric replacement: Replacing hydrogen atoms or methyl groups with fluorine can alter the electronic profile and block metabolism without drastically changing the molecular size, potentially preserving or enhancing desired biological activity.

Reactivity modulation: As discussed, the electron-withdrawing nature of fluorine deactivates the aromatic ring, making it more resistant to electrophilic attack and certain metabolic pathways. This inherent stability is a key advantage conferred by the 3,5-difluoro substitution pattern. The high stability of the C-F bond means that even during thermal decomposition, fluorinated products often appear as stable fluorocarbons.

By applying these principles, analogs of this compound can be designed with improved stability profiles, leading to more favorable pharmacokinetic properties.

Advanced Applications in Organic Synthesis Research

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Asymmetric catalysis, which utilizes chiral molecules to control the stereochemical outcome of a reaction, is a primary strategy to achieve this. The structure of (3,5-Difluorophenyl)isobutylamine, containing a stereogenic center and a primary amine, makes it a viable candidate for use as a chiral auxiliary or as a precursor to a chiral ligand.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. The steric hindrance provided by the isobutyl group and the electronic properties of the difluorophenyl ring in this compound could effectively bias the approach of a reagent to one face of the molecule, leading to a high degree of stereocontrol. For instance, when attached to a prochiral ketone, it could direct a nucleophilic attack to create a specific stereoisomer of an alcohol.

Furthermore, the amine functionality can be readily modified to create novel chiral ligands for transition metal-catalyzed reactions. These ligands can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a wide range of transformations, such as hydrogenations, cross-coupling reactions, and cyclopropanations.

Applications as a Key Intermediate in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, such as natural products and active pharmaceutical ingredients (APIs), often relies on a convergent strategy where smaller, pre-functionalized building blocks are combined. This compound can serve as a valuable, specialized intermediate in such synthetic routes.

The difluorophenyl group is a bioisostere for other phenyl groups and can impart unique properties to a molecule, including increased metabolic stability and enhanced binding affinity to biological targets. The fluorine atoms can participate in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, within a protein's active site.

A hypothetical synthetic application could involve the coupling of this compound with a complex carboxylic acid to introduce the difluorophenylisobutyl moiety, which could be a critical pharmacophore in a novel drug candidate.

Exploration as a Scaffold for Rational Design of Novel Chemical Entities

In the realm of medicinal chemistry and materials science, a molecular scaffold refers to the core structure of a compound from which a library of analogues can be generated through systematic modification. The rational design of new chemical entities often begins with the selection of a suitable scaffold that possesses desirable physicochemical properties and provides a platform for introducing chemical diversity.

This compound presents itself as an attractive scaffold. The difluorophenyl ring offers a rigid and predictable structural element, while the fluorine substituents can be exploited to fine-tune electronic properties and metabolic stability. The chiral isobutylamine (B53898) side chain introduces three-dimensionality, a crucial factor for achieving specificity and potency in biological interactions.

Starting from this scaffold, a multitude of derivatives can be synthesized by functionalizing the amine group with a wide array of chemical moieties. This approach allows for the systematic exploration of the chemical space around the core structure, enabling the development of structure-activity relationships (SAR). Such studies are fundamental to the iterative process of drug discovery, guiding the optimization of lead compounds to enhance their efficacy and reduce potential side effects.

Interactive Data Table: Potential Modifications of the this compound Scaffold

| Modification Site | Reactant Class | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Amine | Carboxylic Acids | Amide | Medicinal Chemistry |

| Amine | Aldehydes/Ketones | Secondary Amine | Agrochemicals |

| Amine | Sulfonyl Chlorides | Sulfonamide | Materials Science |

Future Research Directions in 3,5 Difluorophenyl Isobutylamine Chemistry

Development of Innovative and Atom-Economical Synthetic Routes

The synthesis of fluorinated chiral amines is a critical area in medicinal chemistry, as the inclusion of fluorine can improve a molecule's bioavailability by reducing the basicity of the amine group. nih.gov Current methods for producing chiral amines often involve multiple steps, the use of costly catalysts, and significant energy consumption. rsc.org Future research on (3,5-Difluorophenyl)isobutylamine should prioritize the development of more efficient and sustainable synthetic pathways.

A significant opportunity lies in the application of biocatalysis. Enzymes such as amine transaminases (ATAs) and amine dehydrogenases (AmDHs) offer the potential for highly enantioselective synthesis under mild conditions. rsc.orgresearchgate.net Directed evolution of these enzymes could yield variants specifically tailored for the synthesis of this compound, providing a greener alternative to traditional chemical methods. nih.gov Such biocatalytic routes are increasingly sought after for the production of valuable chiral amine building blocks. rsc.orgwiley.com

Another promising avenue is the development of novel catalytic systems. For instance, methods for the direct catalytic synthesis of aliphatic diazenes from sterically hindered amines have been developed, which can then be used for deaminative functionalization to form various C-C and C-heteroatom bonds. nih.gov Applying such strategies to a suitable precursor could provide a novel and efficient route to this compound and its derivatives. Research into these innovative synthetic strategies would not only improve the accessibility of the target molecule but also contribute broadly to the field of synthetic organic chemistry.

Table 1: Potential Future Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Biocatalysis | Use of engineered enzymes, such as amine transaminases (ATAs) or amine dehydrogenases (AmDHs), for asymmetric synthesis. | High enantioselectivity, mild reaction conditions, improved sustainability. rsc.orgresearchgate.net | Enzyme discovery and engineering for specific substrate acceptance and efficiency. nih.gov |

| Catalytic Deamination | Development of catalytic methods for deaminative functionalization of a precursor amine. | Potentially fewer steps, use of readily available starting materials. nih.gov | Adapting existing catalytic systems to the specific steric and electronic properties of the target's precursors. |

| Flow Chemistry | Synthesis using continuous flow reactors, potentially coupled with photoredox catalysis. | Faster reaction times, improved process control and safety, enhanced scalability. acs.org | Optimization of multiple continuous variables (temperature, residence time, concentrations) for maximum yield. researchgate.net |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The complexity of chemical synthesis offers a fertile ground for the application of machine learning (ML) and artificial intelligence (AI). brocku.ca These computational tools can accelerate the discovery and optimization of synthetic routes for molecules like this compound. chemical.ai

Beyond route design, ML algorithms are proving invaluable for optimizing reaction conditions. Bayesian optimization and other ML models can efficiently navigate complex, multi-variable reaction spaces (e.g., temperature, solvent, catalyst loading, concentrations) to maximize yield and minimize byproducts. acs.orgresearchgate.net This approach has been successfully demonstrated for amine synthesis in continuous flow systems. researchgate.netunina.it Applying these ML-driven optimization workflows to the synthesis of this compound could significantly reduce the experimental effort required to establish a robust and high-yielding process. researchgate.net

Expanding the Scope of Derivative Chemistry for Material Science Applications

The presence of the difluorophenyl group suggests that derivatives of this compound could serve as valuable building blocks for advanced materials. Fluorinated polymers are known for their exceptional thermal and chemical stability, low surface energy, and unique electrical properties. nih.govplasticsengineering.org